molecular formula C10H5ClFNO2S B13929181 3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene

3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene

Cat. No.: B13929181
M. Wt: 257.67 g/mol
InChI Key: YYDZUJVDRBDMNL-UHFFFAOYSA-N
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Description

3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene is a heterocyclic compound that contains both a thiophene ring and a substituted phenyl group.

Chemical Reactions Analysis

3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene can undergo various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene exerts its effects depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary, but often include interactions with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene can be compared to other thiophene derivatives, such as:

Properties

Molecular Formula

C10H5ClFNO2S

Molecular Weight

257.67 g/mol

IUPAC Name

3-(5-chloro-4-fluoro-2-nitrophenyl)thiophene

InChI

InChI=1S/C10H5ClFNO2S/c11-8-3-7(6-1-2-16-5-6)10(13(14)15)4-9(8)12/h1-5H

InChI Key

YYDZUJVDRBDMNL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC(=C(C=C2[N+](=O)[O-])F)Cl

Origin of Product

United States

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